Superior In Vivo Anti-Inflammatory Potency Within a Thiazole/Benzothiazole Amide Series
Within a series of thiazolyl/benzothiazolyl-amide derivatives of 4-phenylpiperazine, the compound bearing the 4-phenylpiperazine moiety and a two-carbon methylene linker demonstrated the highest in vivo anti-inflammatory activity. A direct head-to-head comparison from the same study shows it achieved 74.2% inhibition of carrageenin-induced mouse paw edema at a dose of 0.2 mmol/kg, significantly outperforming the closest analog with a one-carbon linker and identical 4-phenylpiperazine substitution (51% inhibition) [1]. This highlights the critical role of linker length on efficacy and serves as a key differentiator for selecting this compound as a reference standard.
| Evidence Dimension | In vivo anti-inflammatory activity (% inhibition of carrageenin-induced mouse paw edema at 3.5 hours post-administration) |
|---|---|
| Target Compound Data | 74.2% inhibition (Compound with 4-phenylpiperazine and (CH2)2 linker, i.e., 3-chloropropionamide derivative, Compound ID: benzothiazole 11 or equivalent in series) at 0.2 mmol/kg i.p. |
| Comparator Or Baseline | 51% inhibition (Compound with 4-phenylpiperazine and (CH2)1 linker, i.e., chloroacetamide derivative, Compound ID: thiazole 1) at 0.2 mmol/kg i.p. |
| Quantified Difference | 1.45-fold higher inhibition (23.2 percentage points) |
| Conditions | Carrageenin-induced mouse paw edema model; AKR or A mice (20–30 g); compounds administered intraperitoneally at 0.2 mmol/kg simultaneously with carrageenin; measurement at 3.5 h. |
Why This Matters
For procurement in anti-inflammatory research, this compound represents the most potent scaffold from a defined series, providing a validated comparator for SAR studies and a superior starting point for lead optimization over its one-carbon linker analog.
- [1] Papadopoulou, C., Geronikaki, A., & Hadjipavlou-Litina, D. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Il Farmaco, 60(11-12), 969-973. (Data extracted from Table 2 and associated discussion). View Source
